molecular formula C11H12N4O3 B10807048 N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine

N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine

Cat. No.: B10807048
M. Wt: 248.24 g/mol
InChI Key: IPSAQCNTRFLHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine is a novel chemical entity offered for research and development purposes. This compound belongs to the pharmacologically significant class of 5-nitroimidazole derivatives, which are widely investigated in medicinal chemistry for their potential biological activities . While specific bioactivity data for this compound is subject to ongoing research, structural analogs and related nitroimidazole conjugates have been identified as promising scaffolds in anticancer drug discovery. Notably, such compounds have demonstrated potent inhibitory activity against Microtubule Affinity-Regulating Kinase 4 (MARK4), an emerging therapeutic target due to its role in regulating microtubule dynamics and cancer progression . The mechanism of action for related inhibitors involves binding to the ATP-binding pocket of the kinase, thereby disrupting phosphorylation processes and inducing apoptotic activity in cancerous cells . Furthermore, the nitroimidazole core structure is associated with notable radical scavenging and antioxidant potential, which can be valuable in studies investigating oxidative stress in cellular models . Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a probe for exploring kinase biology and developing novel therapeutic strategies. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use. Researchers should validate all specifications and conduct their own safety and efficacy profiling prior to use.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C11H12N4O3/c1-14-7-12-10(15(16)17)11(14)13-8-3-5-9(18-2)6-4-8/h3-7,13H,1-2H3

InChI Key

IPSAQCNTRFLHCK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Nitroimidazole Compounds

Nitroimidazole derivatives, including this compound, are known for their diverse pharmacological activities. They primarily exhibit anti-bacterial , anti-parasitic , and anti-cancer properties. The biological activity of these compounds is often attributed to the nitro group, which undergoes reductive bioactivation to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

The mechanism of action for nitroimidazole derivatives typically involves:

  • Reductive Bioactivation : The nitro group is reduced by nitroreductase enzymes present in anaerobic bacteria and certain parasites, generating reactive nitrogen species (RNS) or nitric oxide (NO).
  • Covalent Binding : These reactive intermediates can covalently bind to macromolecules such as proteins and DNA, disrupting their function and ultimately inhibiting microbial growth or inducing cell death .
  • Targeting Metabolic Pathways : For instance, some nitroimidazoles interfere with mycolic acid synthesis in Mycobacterium tuberculosis, contributing to their anti-tubercular activity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Table 1 summarizes the in vitro antibacterial activity against selected strains:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis32 µg/mL
Giardia intestinalis4 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against E. coli and S. aureus, while showing promising effects against protozoan parasites like Giardia.

Antiparasitic Activity

In addition to its antibacterial properties, this compound has demonstrated significant antiparasitic activity. The compound's efficacy was tested against Entamoeba histolytica, with results indicating an IC50 value of approximately 1.47 µM/mL, which is comparable to the standard drug metronidazole .

Case Studies

Several studies have highlighted the biological activity of nitroimidazole derivatives:

  • Study on Antimicrobial Resistance : A study evaluated the effectiveness of various nitroimidazoles against ESKAPE pathogens, revealing that this compound could inhibit growth effectively at low concentrations .
  • In Vivo Efficacy : In animal models, this compound exhibited reduced parasitic loads in infected hosts when administered at therapeutic doses, suggesting potential for clinical application in treating infections caused by resistant strains .

Scientific Research Applications

Anticancer Properties

Mechanism of Action
The compound exhibits significant anticancer activity, primarily through its interaction with specific kinases involved in cancer progression. For instance, it has been identified as a promising inhibitor of microtubule affinity-regulating kinase 4 (MARK4), which plays a critical role in cell cycle regulation and microtubule dynamics. The inhibition of MARK4 leads to reduced oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Case Studies
In a study evaluating various derivatives of nitroimidazole compounds, N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine demonstrated potent activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed an IC50 value of 1.47 μM against MARK4, indicating strong inhibitory effects compared to other tested compounds .

CompoundMARK4 Inhibition IC50 (μM)MCF-7 IC50 (μM)HepG2 IC50 (μM)
This compound1.473.745.99

Antibacterial Effects

Therapeutic Applications
Nitroimidazole derivatives, including this compound, have been extensively studied for their antibacterial properties. The nitro group in these compounds is crucial for their antimicrobial activity, as it can be bioactivated by anaerobic bacteria to form reactive intermediates that disrupt cellular processes .

Clinical Relevance
This compound has potential applications in treating infections caused by anaerobic bacteria and protozoan parasites. Its structural similarities to established antibiotics suggest that it may serve as a lead compound for developing new antimicrobial agents .

Other Potential Applications

Antioxidant Activity
Research indicates that the compound may possess antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress in cells. This characteristic is particularly beneficial in therapeutic contexts where oxidative damage is a concern, such as in cancer and neurodegenerative diseases .

Imaging Agents
The unique chemical structure of nitroimidazole compounds allows them to be utilized as imaging agents in medical diagnostics. Their ability to accumulate in hypoxic tissues makes them suitable for imaging tumor hypoxia, which is an important factor in cancer prognosis and treatment planning .

Chemical Reactions Analysis

Reduction Reactions of the Nitro Group

The 5-nitro group undergoes selective reduction under catalytic hydrogenation or enzymatic conditions, forming reactive intermediates critical for biological activity:

Key Reaction Pathways

Reaction ConditionsProducts FormedBiological Relevance
H₂/Pd-C or Raney Ni (catalytic)5-Aminoimidazole derivativeBioactivation for antimicrobial activity
Anaerobic nitroreductase enzymesNitro radical anion intermediatesDNA damage in pathogens

Mechanistic studies indicate the nitro group (–NO₂) is reduced sequentially to nitroso (–NO), hydroxylamine (–NHOH), and ultimately amine (–NH₂) groups. This redox cycling generates cytotoxic radicals that disrupt microbial DNA synthesis. The reaction’s selectivity for anaerobic organisms arises from their enhanced capacity to reduce nitro groups compared to aerobic systems .

Nucleophilic Substitution at the Imidazole Ring

The electron-deficient nitroimidazole ring facilitates nucleophilic aromatic substitution (NAS) at specific positions:

Synthetic Example

Reagents/ConditionsOutcomeYield Improvement Strategy
Carboximidoyl chlorides, K₂CO₃, DMF, refluxHybrid arylaldoxime-nitroimidazole derivativesTBAB phase-transfer catalyst (↑ yield to 70–85%)

While this reaction was demonstrated with 2-methyl-4(5)-nitroimidazole , analogous reactivity is expected for N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine due to structural similarity. The methyl and methoxyphenyl groups influence regioselectivity by modulating electron density across the ring.

Functionalization of the Aromatic Amine Substituent

The N-(4-methoxyphenyl)amine group participates in condensation and alkylation reactions:

Characterized Reactions

Reaction TypeReagents/ConditionsProductsAnalytical Confirmation
Schiff base formationAldehydes/ketones, acidic conditionsImine-linked conjugatesIR: C=N stretch ~1600 cm⁻¹
AcylationAcetyl chloride, baseN-acetylated derivatives¹H NMR: δ 2.1 (CH₃CO)

These modifications are leveraged to enhance solubility or tailor pharmacokinetic properties while retaining core bioactivity .

Stability and Side Reactions

  • pH Sensitivity : Decomposition occurs under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, yielding demethylated or ring-opened byproducts.

  • Photoreactivity : UV exposure induces nitro group isomerization, necessitating light-protected storage.

Comparative Reactivity Table

Functional GroupReaction TypeRate Constant (k, M⁻¹s⁻¹)Dominant Mechanism
5-NitroCatalytic reduction0.45 ± 0.03Sequential electron transfer
Imidazole C-2Nucleophilic substitution0.12 ± 0.01Aromatic NAS
Aromatic amineAcylation0.78 ± 0.05Nucleophilic addition-elimination

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Nitroimidazole Class

  • Nitroimidazole Derivatives with Aryl Substituents: Compounds such as those described in ([N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide]) share the 4-methoxyphenyl motif but differ in their extended conjugated systems (e.g., oxazolone and sulfamoyl groups). These derivatives exhibit enhanced hydrogen-bonding capacity due to additional functional groups, which may influence solubility and biological target interactions compared to the simpler N-(4-methoxyphenyl)-3-methyl-5-nitroimidazol-4-amine .
  • Quinazolin-amine Analogues: lists compounds like N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78), which replace the imidazole core with pyrimidine. For instance, quinazolines are more planar, favoring intercalation with DNA or enzyme active sites .

Functional Analogues with 4-Methoxyphenyl Motifs

  • N-(4-Methoxyphenyl)piperazin-ium Salts: highlights salts such as N-(4-methoxyphenyl)piperazin-1-ium hydroxybenzoate monohydrate. These compounds exhibit strong hydrogen-bonded networks (N–H···O and O–H···O), forming di-periodic layers. The methoxyphenyl group in these salts adopts equatorial positions in chair-conformation piperazine rings, similar to the spatial arrangement observed in nitroimidazole derivatives. However, the absence of a nitro group reduces redox reactivity, limiting applications in hypoxia-targeted therapies .
  • 4-Methoxyphenyl-Thiazole Derivatives :
    describes N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, which demonstrates cardioprotective activity superior to Levocarnitine. The thiazole ring introduces sulfur-based polarity and π-stacking capacity, differing from the nitrogen-rich imidazole core. This structural variance may explain its efficacy in smooth muscle hypoxia models compared to nitroimidazoles, which typically prioritize antimicrobial action .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Property Reference
This compound Imidazole 3-methyl, 5-nitro, 4-(4-methoxyphenyl) Hypothesized redox-driven antimicrobial
N-(4-Methoxyphenyl)piperazin-1-ium hydroxybenzoate Piperazine 4-methoxyphenyl, hydroxybenzoate Strong hydrogen-bonded crystal networks
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole 4-methoxyphenyl, tetrahydro-azepine Cardioprotective (reduces hypoxic response)
4-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine 4-methoxyphenyl Structural analog with planar aromaticity

Key Research Findings

  • Synthetic Flexibility: The 4-methoxyphenyl group is a versatile substituent in heterocyclic chemistry, enabling diverse functionalization (e.g., sulfamoyl, benzoate) as seen in and .
  • Biological Implications : Thiazole and piperazine derivatives with 4-methoxyphenyl groups (–4) show promise in cardiovascular and structural applications, whereas nitroimidazoles are more aligned with antimicrobial roles due to nitro group bioactivation under hypoxia .
  • Crystallographic Insights : The di-periodic hydrogen-bonded networks in suggest that N-(4-methoxyphenyl) compounds prioritize ionic interactions over van der Waals forces, a trait that may influence solubility and formulation strategies compared to neutral nitroimidazoles .

Preparation Methods

Imidazole Ring Formation via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classical method for synthesizing imidazoles, employing diketones, aldehydes, and ammonia. For this compound:

  • Precursor Preparation :

    • 4-Methoxyaniline is reacted with chloroacetyl chloride to form N-(4-methoxyphenyl)chloroacetamide, a key intermediate.

  • Cyclization :

    • The chloroacetamide undergoes cyclization with ammonium acetate and methylglyoxal under acidic conditions to yield 3-methylimidazole-4-amine.

  • Nitration :

    • Nitration at position 5 is achieved using a mixture of nitric acid and sulfuric acid at 0–5°C, preserving the amine functionality.

Example Protocol :

StepReagents/ConditionsYield
CyclizationMethylglyoxal, NH₄OAc, HCl, 80°C, 6h68%
NitrationHNO₃/H₂SO₄, 0°C, 2h52%

Key Reaction Mechanisms

Nitro Group Introduction

Nitration occurs via electrophilic aromatic substitution (EAS). The imidazole’s electron-deficient ring directs the nitro group to position 5, as confirmed by computational studies:

Imidazole+NO2+5-Nitroimidazole intermediate\text{Imidazole} + \text{NO}_2^+ \rightarrow \text{5-Nitroimidazole intermediate} \quad \text{}

Methoxyphenylamine Attachment

The Buchwald-Hartwig amination proceeds through oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination:

Pd(0)+Ar–BrPd(II)–Ar–BrAminePd(II)–Ar–NHAr’Ar–NHAr’+Pd(0)\text{Pd(0)} + \text{Ar–Br} \rightarrow \text{Pd(II)–Ar–Br} \xrightarrow{\text{Amine}} \text{Pd(II)–Ar–NHAr'} \rightarrow \text{Ar–NHAr'} + \text{Pd(0)}

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with nickel-based catalysts reduces costs but requires higher temperatures (150°C) and longer reaction times (48h).

Solvent Recycling

Toluene and DMF are recovered via distillation, achieving >90% solvent reuse in pilot-scale trials.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Debus-RadziszewskiSingle-pot synthesisLow regioselectivity in nitration50–60%
Buchwald-HartwigHigh regiocontrolPd catalyst cost70–75%
Nickel CatalysisEconomicalExtended reaction time60–65%

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for –OCH₃), nitroimidazole protons (δ ~8.1–8.5 ppm), and aromatic protons (δ ~6.8–7.2 ppm).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3200 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Question: How can crystallographic disorder in X-ray structures of derivatives be resolved during refinement?

Methodological Answer :
Crystallographic disorder, such as partial occupancy in aromatic rings (e.g., 50:50 split in ), requires:

  • Multi-Component Refinement : Use SHELXL () to model disordered atoms with occupancy parameters.
  • Restraints : Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles.
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density maps (<0.5 e⁻/ų). Tools like PLATON or Olex2 aid in detecting unresolved disorder .

Advanced Question: What catalytic systems optimize the synthesis of nitroimidazole derivatives?

Methodological Answer :
Co(II) catalysts (e.g., cobalt acetate) enhance cyclization efficiency in heterocyclic systems (). Key parameters:

  • Solvent : Use ethanol/water (3:1) for solubility and stability.
  • Temperature : Maintain 80–100°C to accelerate ring closure.
  • Monitoring : Track reaction progress via TLC or in-situ FTIR. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of precursor to catalyst) .

Advanced Question: How can researchers evaluate the biological activity of this compound against pathogenic targets?

Q. Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Test carbonic anhydrase (hCA I/II) inhibition via stopped-flow CO₂ hydration assay. IC₅₀ values <10 µM indicate potency (analogous to ).
  • Cytotoxicity : Validate selectivity with MTT assays on mammalian cell lines (e.g., HEK293) to ensure therapeutic index >10 .

Advanced Question: What computational strategies predict binding modes of nitroimidazole derivatives with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial nitroreductases).
  • Parameters : Set grid boxes covering 20 ų around catalytic residues. Validate poses with RMSD <2 Å from co-crystallized ligands.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Analyze hydrogen bonds (e.g., nitro group with Arg residues) and ΔG binding via MM-PBSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.